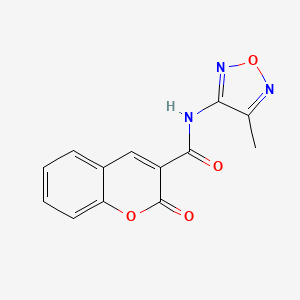
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide, also known by its IUPAC name N-methyl-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide nitrogen.
Reduction: Reduction of the oxadiazole ring may yield interesting analogs.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkylating agents (e.g., alkyl halides) for N-substitution.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- The primary product is the target compound itself.
- Derivatives with modified substituents may also form.
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C13H9N3O4 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C13H9N3O4/c1-7-11(16-20-15-7)14-12(17)9-6-8-4-2-3-5-10(8)19-13(9)18/h2-6H,1H3,(H,14,16,17) |
InChI Key |
MMDUXUYIMDSNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















